4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-difluorophenyl)carbonyl]piperazine-1-carboxamide
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Overview
Description
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-2,6-difluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, a piperazine ring, and a difluorobenzamide moiety, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-2,6-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-2,6-difluorobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles such as NaOCH3 . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives . Substitution reactions can lead to the formation of various substituted pyridine and piperazine derivatives .
Scientific Research Applications
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-2,6-difluorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
- 2,3-difluoro-5-(trifluoromethyl)pyridine
Uniqueness
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-2,6-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and difluorobenzamide moieties contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H14ClF5N4O2 |
---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,6-difluorobenzoyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H14ClF5N4O2/c19-11-8-10(18(22,23)24)9-25-15(11)27-4-6-28(7-5-27)17(30)26-16(29)14-12(20)2-1-3-13(14)21/h1-3,8-9H,4-7H2,(H,26,29,30) |
InChI Key |
DOZGYLZUQNLBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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